Chlorhydrate d'acide 2-pipérazin-1-yl-quinoléine-4-carboxylique

Vue d'ensemble

Description

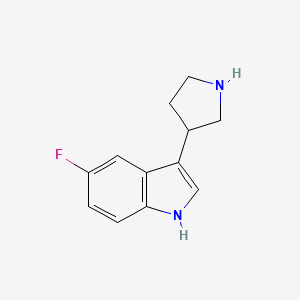

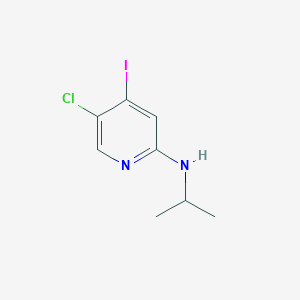

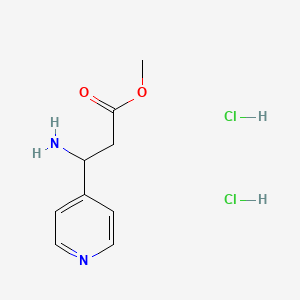

2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C14H16ClN3O2 and its molecular weight is 293.75 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacologie

Chlorhydrate d'acide 2-pipérazin-1-yl-quinoléine-4-carboxylique: est utilisé en recherche pharmacologique en raison de sa similitude structurale avec divers composés biologiquement actifs. Il sert d'échafaudage central pour synthétiser des agents thérapeutiques potentiels, en particulier dans le développement de médicaments ciblant les troubles du système nerveux central et le cancer . Sa partie pipérazine est une caractéristique commune dans les molécules ayant des activités pharmacologiques significatives, ce qui en fait un composé précieux pour les efforts de découverte de médicaments .

Biochimie

En biochimie, ce composé est utilisé pour étudier les interactions protéine-ligand dans la recherche en protéomique. Sa capacité à se lier aux protéines et aux enzymes en fait un outil important pour comprendre les voies biochimiques et identifier les cibles potentielles pour de nouveaux médicaments .

Chimie médicinale

This compound: joue un rôle crucial en chimie médicinale. Il est souvent utilisé comme élément de construction pour construire des molécules complexes avec des propriétés médicinales potentielles. Sa polyvalence permet la création d'une large gamme de dérivés, qui peuvent être criblés pour diverses activités biologiques .

Découverte de médicaments

Ce composé est essentiel au processus de découverte de médicaments. Il est fréquemment utilisé dans la synthèse de bibliothèques de composés qui sont testés pour leur efficacité thérapeutique. Ses caractéristiques structurelles sont propices au criblage à haut débit, ce qui aide à l'identification rapide de candidats médicaments prometteurs .

Synthèse chimique

Dans le domaine de la synthèse chimique, le this compound est un intermédiaire précieux. Il est utilisé pour construire des structures chimiques complexes, servant de précurseur clé dans la synthèse de divers composés organiques .

Chimie analytique

Analytiquement, ce composé peut être utilisé comme un standard ou une matière de référence en analyse chromatographique et en spectrométrie de masse. Sa structure et ses propriétés bien définies permettent un étalonnage précis et le développement de méthodes dans des études analytiques .

Biologie moléculaire

En biologie moléculaire, le composé trouve des applications dans l'étude des interactions moléculaires et le développement de sondes moléculaires. Il peut être utilisé pour étudier les mécanismes moléculaires de la maladie et pour concevoir des molécules qui peuvent moduler les processus biologiques .

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors, which could potentially be the targets for this compound as well .

Mode of Action

It’s worth noting that similar compounds have been shown to inhibit certain enzymes . The compound may interact with its targets, leading to changes in their function.

Result of Action

Similar compounds have been shown to have certain inhibitory effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride .

Analyse Biochimique

Biochemical Properties

2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with efflux pumps like Mrp4, which are involved in drug resistance mechanisms . The nature of these interactions often involves binding to specific sites on the biomolecules, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of 2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the activity of efflux pumps, which can alter the intracellular concentration of various substances . This, in turn, can affect cellular processes such as drug resistance and metabolic flux.

Molecular Mechanism

At the molecular level, 2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s interaction with efflux pumps like Mrp4 is a key example of its molecular mechanism . By binding to these pumps, it can modulate their activity and influence the cellular response to drugs.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research settings.

Metabolic Pathways

2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of specific metabolites within cells . Understanding the metabolic pathways of the compound is crucial for elucidating its overall impact on cellular function.

Transport and Distribution

The transport and distribution of 2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can affect its activity and the overall cellular response to its presence.

Subcellular Localization

The subcellular localization of 2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The localization of the compound can influence its activity and function, as it may interact with different biomolecules depending on its subcellular distribution.

Propriétés

IUPAC Name |

2-piperazin-1-ylquinoline-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2.ClH/c18-14(19)11-9-13(17-7-5-15-6-8-17)16-12-4-2-1-3-10(11)12;/h1-4,9,15H,5-8H2,(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JILRWYXZNHPYPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3C(=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185299-92-6 | |

| Record name | 4-Quinolinecarboxylic acid, 2-(1-piperazinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185299-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1450990.png)

![3-Methyl-3-(2-oxopropyl)-2,4,7-trioxabicyclo[3.3.0]octane](/img/structure/B1450998.png)